molecular formula C20H16FNO2 B586017 4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester CAS No. 1346598-23-9

4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester

Cat. No. B586017
CAS RN: 1346598-23-9
M. Wt: 326.382
InChI Key: RNXQZVFWKIPEOJ-GEXSZOTCSA-N
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Description

4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester (4-FPQC-d5) is a synthetic molecule that has been studied for its potential applications in a variety of scientific research fields. It is a fluorinated analogue of the natural product quinoline, and has been used in a number of studies for its unique properties. This molecule has been found to possess a wide range of biological activities, and has been used in a variety of research studies.

Scientific Research Applications

Synthetic Studies on Marine Drugs

4H-Chromene-2-carboxylic acid ester derivatives, related to 4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester, are used in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. These studies involve the synthesis of key intermediates followed by cyclodehydration and aqueous hydrolysis, contributing to the understanding of antitumor properties in marine drugs (Li, Wang, Wang, Luo, & Wu, 2013).

Antibacterial Agents Synthesis

Similar derivatives have been synthesized and tested for their antibacterial activity. Compounds like 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6- fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid show potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (Miyamoto, Ueda, Otsuka, Aki, Tamaoka, Tominaga, & Nakagawa, 1990).

Synthesis of Ethyl Esters

The synthesis of ethyl esters of 1-(7-Z-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbamoyl)-5-X-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids shows the potential of these compounds in developing novel, fluorinated derivatives of quinolinecarboxylic acids. These derivatives can potentially lead to new pharmacologically active compounds (Nosova, Sidorova, Lipunova, Mochul’skaya, Chasovskikh, & Charushin, 2002).

Synthetic Studies and Structural Analysis

  • Synthetic Studies on Potent Marine Drugs : Research on 4H-Chromene-2-carboxylic acid ester derivatives, closely related to quinoline derivatives, focuses on their synthesis for antitumor antibiotic tetrahydroisoquinoline natural products. These compounds, including key intermediates synthesized via specific condensation and hydrolysis processes, are crucial for structural-activity relationship studies (Hui-jing Li et al., 2013).

Antibacterial Activity

  • Antibacterial Agents : Quinoline-3-carboxylic acids with specific substitutions have been synthesized and tested for their antibacterial activities against both gram-positive and gram-negative bacteria. This research highlights the potential of quinoline derivatives as antibacterial agents (H. Miyamoto et al., 1990).

Heterocyclic Chemistry

  • Heterocycles Fused to 4-Oxoquinoline-3-Carboxylic Acid : The synthesis of new acid and ester derivatives related to imidazoquinoline and their structural analysis contribute to the broader field of heterocyclic chemistry, demonstrating the versatility of quinoline derivatives in synthesizing complex heterocyclic compounds (Maram R. Al-Dweik et al., 2009).

Synthesis and Reactions

  • New Fluorinated Derivatives of Quinolinecarboxylic Acids : The research on the synthesis of ethyl esters of 1-(7-Z-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbamoyl)-5-X-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids and their cyclization into 1,3,4-oxadiazinoquinoline derivatives underscores the importance of fluorinated quinolines in medicinal chemistry (E. Nosova et al., 2002).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester involves several steps including protection, alkylation, cyclization, and deprotection reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "cyclopropane carboxylic acid", "2-nitrobenzyl bromide", "potassium carbonate", "palladium on carbon", "sodium hydroxide", "methyl iodide", "deuterium oxide" ], "Reaction": [ "Protection: 4-fluorobenzaldehyde is converted to its protected form, 4-(4-fluorophenyl)-2-nitrobenzyl alcohol, using 2-nitrobenzyl bromide and potassium carbonate in DMF.", "Alkylation: The protected alcohol is then alkylated with cyclopropane carboxylic acid in the presence of palladium on carbon to form the protected ester.", "Cyclization: The protected ester is then cyclized using sodium hydroxide in methanol to form the protected quinoline.", "Deprotection: The protected quinoline is then deprotected using a mixture of sodium hydroxide and methanol to remove the nitro group and the benzyl protecting group. The resulting carboxylic acid is then converted to its methyl ester using methyl iodide in the presence of deuterium oxide to obtain the final product, 4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester." ] }

CAS RN

1346598-23-9

Product Name

4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester

Molecular Formula

C20H16FNO2

Molecular Weight

326.382

IUPAC Name

methyl 4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinoline-3-carboxylate

InChI

InChI=1S/C20H16FNO2/c1-24-20(23)18-17(12-8-10-14(21)11-9-12)15-4-2-3-5-16(15)22-19(18)13-6-7-13/h2-5,8-11,13H,6-7H2,1H3/i6D2,7D2,13D

InChI Key

RNXQZVFWKIPEOJ-GEXSZOTCSA-N

SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F

synonyms

2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylic-d5 Acid Methyl Ester;  Methyl 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylate-d5; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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